N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide
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Overview
Description
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: is a complex organic compound that features a benzimidazole moiety and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an activated ester or acid chloride intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide involves its interaction with specific molecular targets. The benzimidazole moiety can bind to nucleic acids or proteins, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities, including antiviral, antibacterial, and anticancer properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and anthelmintic properties.
Uniqueness
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide: is unique due to its combined structural features of benzimidazole and piperazine, which may confer enhanced biological activity and specificity compared to other compounds with only one of these moieties.
Properties
Molecular Formula |
C16H19N5O3 |
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Molecular Weight |
329.35 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C16H19N5O3/c22-13(20-16-18-11-4-1-2-5-12(11)19-16)6-3-7-15(24)21-9-8-17-14(23)10-21/h1-2,4-5H,3,6-10H2,(H,17,23)(H2,18,19,20,22) |
InChI Key |
DYKFQUWCWUVYAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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